molecular formula C23H25FN2O3S B2629644 3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892788-39-5

3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one

Cat. No. B2629644
CAS RN: 892788-39-5
M. Wt: 428.52
InChI Key: RVEROTWHDXTPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity Research

  • In the pursuit of antiviral agents, derivatives of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates, including compounds related to 3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one, were synthesized. These compounds were tested for their antiviral activity against influenza A (H1N1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Notably, only a few of the synthesized compounds showed significant activity against these viruses, specifically against a human hepatoma cell line with increased sensitivity to HCV infection (Ivashchenko et al., 2014).

Biological and Pharmacological Screening

  • A variety of substituted molecules, including 3-{7-substituted-6-1,3 -benzothiazol-2-yl-1-({4-methylphenyl) sulfonyl)20thixo-2,3dihydroquinazolin -4 (1H)-one, were synthesized. These compounds, related to the structural motif of interest, were screened for their potential antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The presence of different functional groups contributed to the variation in their biological activities (Patel et al., 2009).

properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-4-25-14-22(30(28,29)17-10-15(2)9-16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-7-5-6-8-26/h9-14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEROTWHDXTPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one

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